6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
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Overview
Description
6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a naphthyridine core, a phenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or sulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
- 6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be as effective .
Properties
Molecular Formula |
C24H21N3OS |
---|---|
Molecular Weight |
399.5g/mol |
IUPAC Name |
6-methyl-2-phenacylsulfanyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C24H21N3OS/c1-27-13-12-21-20(15-27)23(18-10-6-3-7-11-18)19(14-25)24(26-21)29-16-22(28)17-8-4-2-5-9-17/h2-11H,12-13,15-16H2,1H3 |
InChI Key |
MKVLLZONLRUQFK-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC=CC=C3)C#N)C4=CC=CC=C4 |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC=CC=C3)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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